molecular formula C14H15N3O2 B5044450 2-phenoxy-N-(pyrimidin-2-yl)butanamide

2-phenoxy-N-(pyrimidin-2-yl)butanamide

Cat. No.: B5044450
M. Wt: 257.29 g/mol
InChI Key: XUXMQPOGXJPBHJ-UHFFFAOYSA-N
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Description

2-phenoxy-N-(pyrimidin-2-yl)butanamide is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a phenoxy group attached to a butanamide backbone, with a pyrimidin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(pyrimidin-2-yl)butanamide typically involves the reaction of 2-aminopyrimidine with a suitable butanoyl chloride derivative in the presence of a base. The reaction is carried out in an organic solvent such as toluene, and the conditions are optimized to promote the formation of the desired amide bond. The reaction can be represented as follows:

2-aminopyrimidine+butanoyl chlorideThis compound\text{2-aminopyrimidine} + \text{butanoyl chloride} \rightarrow \text{this compound} 2-aminopyrimidine+butanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(pyrimidin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The amide bond can be reduced to form corresponding amines.

    Substitution: The pyrimidin-2-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(pyrimidin-2-yl)butanamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing them from coordinating activities such as biofilm formation . The compound binds to key proteins involved in these pathways, disrupting their function

Properties

IUPAC Name

2-phenoxy-N-pyrimidin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-12(19-11-7-4-3-5-8-11)13(18)17-14-15-9-6-10-16-14/h3-10,12H,2H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXMQPOGXJPBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=CC=N1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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